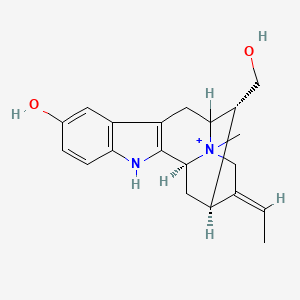
蛇根碱
描述
Spegatrine is a natural alkaloid compound isolated from the plant Rauvolfia verticillata . It is known for its role as an α1- and α2-adrenergic receptor antagonist . This compound has garnered interest due to its potential therapeutic applications and its unique chemical structure.
科学研究应用
Spegatrine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of alkaloids and their derivatives.
Biology: Spegatrine is studied for its effects on adrenergic receptors and its potential as a therapeutic agent.
作用机制
Target of Action
Spegatrine is an α1- and α2-adrenergic receptor antagonist . These receptors are primarily found in the smooth muscles of blood vessels and the heart, where they play a crucial role in regulating blood pressure and heart rate.
Mode of Action
As an antagonist, Spegatrine binds to α1- and α2-adrenergic receptors, blocking the action of endogenous catecholamines such as adrenaline and noradrenaline . This prevents the usual constrictive effect these substances have on blood vessels, leading to vasodilation and a decrease in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Spegatrine is the adrenergic signaling pathway. By blocking α1- and α2-adrenergic receptors, Spegatrine disrupts the normal signaling cascade initiated by adrenaline and noradrenaline. This results in a decrease in intracellular calcium levels, leading to relaxation of smooth muscle cells in the blood vessels and a subsequent decrease in blood pressure .
Pharmacokinetics
It is also likely to be subject to extensive first-pass metabolism, further reducing its bioavailability .
Result of Action
The primary result of Spegatrine’s action is a decrease in blood pressure. This is due to its antagonistic effect on α1- and α2-adrenergic receptors, leading to vasodilation and a decrease in peripheral vascular resistance .
Action Environment
The action of Spegatrine can be influenced by various environmental factors. For instance, the presence of other drugs that affect adrenergic signaling can potentiate or diminish its effects. Additionally, physiological conditions such as pH and temperature can impact the stability and efficacy of Spegatrine .
生化分析
Biochemical Properties
Spegatrine interacts with various biomolecules in biochemical reactions. It is known to be an α1- and α2-adrenergic receptor antagonist
Cellular Effects
Spegatrine has been found to have effects on cellular processes. It has been reported to inhibit the contraction induced by norepinephrine at low concentrations . At higher concentrations of norepinephrine, Spegatrine can potentiate the contraction
Molecular Mechanism
The molecular mechanism of Spegatrine involves its interaction with α1- and α2-adrenergic receptors . It acts as an antagonist to these receptors, which means it binds to these receptors and blocks their activation
准备方法
Spegatrine is primarily extracted from the plant Rauvolfia verticillata . The extraction process involves the use of organic solvents to isolate the alkaloid from the plant material. The compound can also be synthesized through a series of chemical reactions involving the methylation of sarpagine . The synthetic route typically includes steps such as methylation, thermal degradation, and purification to obtain the final product .
化学反应分析
Spegatrine undergoes various chemical reactions, including:
Oxidation: Spegatrine can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: The compound can be reduced under specific conditions to yield reduced forms with potentially altered pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Spegatrine is similar to other alkaloids such as ajmalicine, corynanthine, rauwolscine, and yohimbine . spegatrine is unique due to its specific binding affinity for both α1- and α2-adrenergic receptors, which distinguishes it from other compounds that may have a preference for one type of receptor over the other . Additionally, its dimer, dispegatrine, has an even greater antagonist affinity for α-adrenergic receptors .
属性
IUPAC Name |
(1S,13R,14S,15E)-15-ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-11-9-22(2)18-8-15-14-6-12(24)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/p+1/b11-3-/t13-,16-,18?,19+,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTYYDUNWITJSJ-SYMHJQAPSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[N+]2([C@H]3C[C@H]1[C@H](C2CC4=C3NC5=C4C=C(C=C5)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N2O2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47326-53-4 | |
| Record name | Spegatrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Spegatrine?
A1: Spegatrine is a quaternary alkaloid known to interact with α-adrenoceptors. Specifically, it acts as an antagonist at both presynaptic α2-adrenoceptors and postsynaptic α1-adrenoceptors []. This means it blocks the action of neurotransmitters like norepinephrine at these receptors.
Q2: How does the dimeric form of Spegatrine, Dispegatrine, compare in its activity to the monomeric form?
A2: Dispegatrine, formed by a covalent bond between two Spegatrine molecules at the 9' carbon position [], exhibits a higher affinity for both α1- and α2-adrenoceptors compared to Spegatrine. Studies have shown Dispegatrine to be 3-4 times more potent than Spegatrine in antagonizing the effects of clonidine, an α2-adrenoceptor agonist [].
Q3: What is the chemical structure of Spegatrine and what is its molecular weight?
A3: Spegatrine is a quaternary indole alkaloid. While its exact molecular formula isn't explicitly stated in the provided abstracts, its molecular weight is identified as 352.2 g/mol []. This information, along with spectral data (UV, IR, MS, 1H NMR, and 13C NMR) has been used to characterize its structure [, ].
Q4: Has Spegatrine been identified in any specific plant species, and have other compounds been found alongside it?
A4: Yes, Spegatrine has been isolated from several plant species. It was first discovered in the trunk bark of Aspidosperma spegazzinii []. It has also been found in Rauvolfia verticillata var. hainanensis [], Rauvolfia caffra [, ], and Tabernaemontana contorta []. In these plants, it often coexists with other alkaloids like ajmaline, villosimine, and its dimer, Dispegatrine [].
Q5: Has Spegatrine demonstrated any antioxidant activity?
A5: Yes, recent research suggests that Spegatrine possesses antioxidant properties. In a study on Rauvolfia caffra, Spegatrine was identified as a major antioxidant component, displaying significant DPPH free radical scavenging activity and reducing power [].
Q6: What types of studies have been conducted to understand the effects of Spegatrine?
A6: Research on Spegatrine has employed various techniques. These include radioligand binding experiments to assess its affinity for α-adrenoceptors, bioassays using rat tissues (vas deferens, anococcygeus muscle) to evaluate its antagonistic effects, and chemical characterization utilizing spectroscopic methods like UV, IR, MS, 1H NMR, and 13C NMR [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one](/img/structure/B1680983.png)
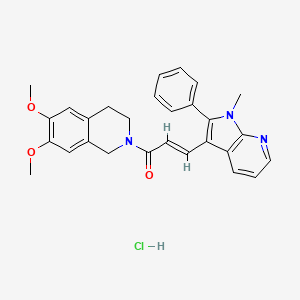
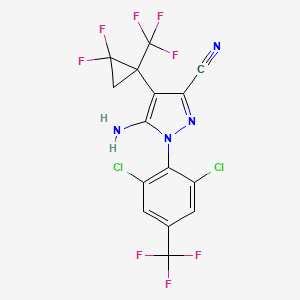
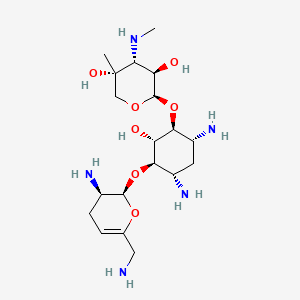
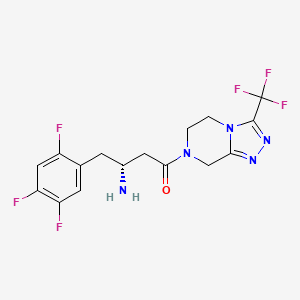
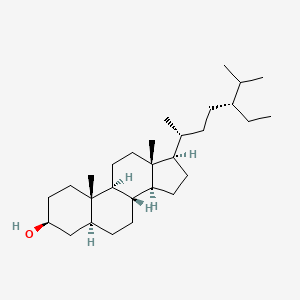
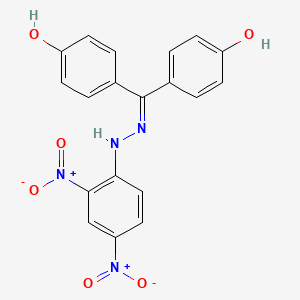
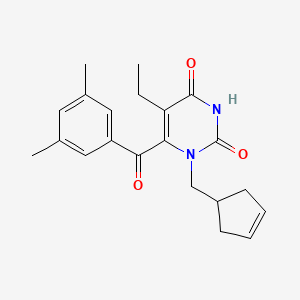
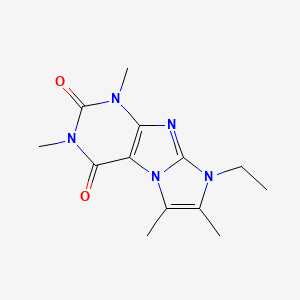
![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)


![Naphtho[1,2-d]thiazol-2-amine](/img/structure/B1681003.png)

